2,2-Difluoro-1-(3-fluoro-5-methylphenyl)ethanone
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Overview
Description
2,2-Difluoro-1-(3-fluoro-5-methylphenyl)ethanone is a fluorinated aromatic ketone with potential applications in various fields of chemistry, biology, medicine, and industry. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Friedel-Crafts Acylation: This method involves the acylation of 3-fluoro-5-methylbenzene with 2,2-difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Suzuki-Miyaura Cross-Coupling: This method involves the coupling of 3-fluoro-5-methylphenylboronic acid with 2,2-difluoroacetyl chloride using a palladium catalyst.
Industrial Production Methods: Industrial production of 2,2-Difluoro-1-(3-fluoro-5-methylphenyl)ethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as nitric acid (HNO3) and bromine (Br2) are used for electrophilic substitution, while nucleophilic substitution can be achieved using various nucleophiles.
Major Products Formed:
Oxidation: 2,2-Difluoro-1-(3-fluoro-5-methylphenyl)ethanoic acid.
Reduction: 2,2-Difluoro-1-(3-fluoro-5-methylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2-Difluoro-1-(3-fluoro-5-methylphenyl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing new pharmaceuticals with improved metabolic stability.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 2,2-Difluoro-1-(3-fluoro-5-methylphenyl)ethanone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity, leading to more effective therapeutic outcomes.
Comparison with Similar Compounds
2,2-Difluoro-1-(4-fluorophenyl)ethanone
2,2-Difluoro-1-(3-methylphenyl)ethanone
2,2-Difluoro-1-(2-fluorophenyl)ethanone
Uniqueness: 2,2-Difluoro-1-(3-fluoro-5-methylphenyl)ethanone is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. The presence of both fluorine and methyl groups at specific positions enhances its stability and potential for diverse applications.
Properties
IUPAC Name |
2,2-difluoro-1-(3-fluoro-5-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-5-2-6(4-7(10)3-5)8(13)9(11)12/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRLIVMXXFOZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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